molecular formula C16H19NO2 B11856754 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione CAS No. 1028-49-5

3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11856754
CAS No.: 1028-49-5
M. Wt: 257.33 g/mol
InChI Key: DPBGMQZCPHOXHZ-UHFFFAOYSA-N
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Description

3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a central azaspiro framework with a phenyl substituent at the 3-position and two ketone groups at positions 2 and 2. This structure combines rigidity from the spiro system with functional diversity, making it valuable in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization reactions of carboxylic acid derivatives with diamines, followed by alkylation or aryl substitution . Key properties include a melting point range of 162–183°C for phenyl-substituted analogs, depending on substituent electronic effects .

Properties

CAS No.

1028-49-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-phenyl-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H19NO2/c18-14-11-16(9-5-2-6-10-16)12-15(19)17(14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

DPBGMQZCPHOXHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diketone with an amine can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups on the phenyl ring .

Scientific Research Applications

3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Spirocyclic Compounds

Compound Name Molecular Formula Substituent Melting Point (°C) Yield (%) Synthesis Conditions References
3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione C16H18NO2 Phenyl 162 80 Reflux with ethylenediamine, HCl
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione C16H18ClNO2 4-Chlorophenyl 183 85 Similar to above, with 4-Cl-phenyl
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione C17H21NO3 4-Methoxyphenyl 110 60 Alkylation with methoxy-substituted aryl
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione C15H17N2O2 Phenyl (different N positions) 162 80 Reflux with ethylenediamine, HCl
3-Oxa-9-azaspiro[5.5]undecane-2,4-dione C9H13NO3 Oxa (oxygen atom) Not reported Multi-step oxidation and cyclization

Key Observations:

  • Substituent Polarity: Electron-withdrawing groups (e.g., 4-Cl) increase melting points (183°C vs. 162°C for phenyl), likely due to enhanced intermolecular dipole interactions . Methoxy groups reduce melting points (110°C), attributed to steric hindrance and reduced packing efficiency .
  • Nitrogen Positioning: 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione shares a similar spiro system but differs in nitrogen placement, leading to distinct hydrogen-bonding capabilities and solubility profiles .

Structural and Crystallographic Insights

  • Crystal Packing: Analogs like 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione exhibit intermolecular C–H⋯O hydrogen bonds and π-stacking, contributing to thermal stability .
  • Conformational Flexibility: Spiro systems with larger rings (e.g., 5.5 vs. 4.5) show reduced puckering, as evidenced by Cremer-Pople parameters (Q = 0.552 Å for cyclohexane chair conformation) .

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